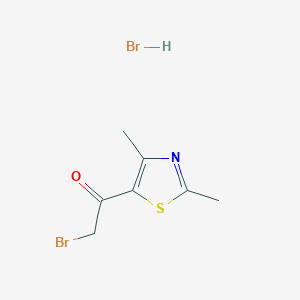
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of scientific research. This compound has garnered attention due to its distinct chemical structure and reactivity, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of 6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.
Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target disease-related molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparaison Avec Des Composés Similaires
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares structural similarities with this compound but differs in its specific functional groups and reactivity.
CID 63014: Another related compound, CID 63014, has a similar core structure but varies in its substituents and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
IUPAC Name |
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(16)13-10(15-14-7)12-6-8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H2,12,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURYBROBHQVNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B8007716.png)
![7-(2-Hydroxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B8007717.png)
![8-(Butylamino)-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B8007721.png)
![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B8007730.png)
![8-(Cyclohexylamino)-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B8007742.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B8007750.png)
![1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol](/img/structure/B8007755.png)
![6-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007765.png)


![1-Phenyl-4-{(e)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethenyl}-1h-pyrazole-3-carboxylic acid](/img/structure/B8007775.png)
![6-methyl-3-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B8007783.png)
![3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B8007787.png)
![6-methyl-5-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B8007800.png)
